Tert-butyl N-(4,5-dihydroxypentyl)carbamate
Description
Tert-butyl N-(4,5-dihydroxypentyl)carbamate is a carbamate-protected amine featuring a linear pentyl chain substituted with hydroxyl groups at the 4 and 5 positions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, a strategy widely employed in organic synthesis to enhance stability and control reactivity during multi-step reactions.
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dihydroxypentyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-4-5-8(13)7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
InChI Key |
DXMPZPWHCUFUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,5-dihydroxypentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative. One common method is the reaction of tert-butyl carbamate with 4,5-dihydroxypentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4,5-dihydroxypentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 4,5-dihydroxypentyl chain can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of primary or secondary amines from the carbamate group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Scientific Research Applications
Tert-butyl N-(4,5-dihydroxypentyl)carbamate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,5-dihydroxypentyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes that catalyze the hydrolysis of the carbamate group, releasing the active 4,5-dihydroxypentyl derivative. This process can modulate enzyme activities and influence metabolic pathways .
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities between tert-butyl N-(4,5-dihydroxypentyl)carbamate and related compounds:
Physicochemical Properties
- Solubility : The target compound’s dihydroxypentyl chain confers higher hydrophilicity compared to analogs with aromatic () or bicyclic () groups. Cyclopentyl and piperidine derivatives () exhibit moderate solubility in polar aprotic solvents due to their mixed hydrophobic/hydrophilic character.
Key Research Findings
Synthetic Challenges : Hydroxyl-rich compounds like the target require meticulous protection-deprotection strategies, contrasting with less polar analogs (e.g., ’s ethoxyvinyl derivative), which are more straightforward to handle .
Biological Relevance : Piperidine and bicyclic carbamates () show enhanced membrane permeability compared to linear dihydroxy derivatives, making them preferable for blood-brain barrier penetration .
Catalytic Methods : Palladium-mediated cross-coupling () is a versatile tool for synthesizing aromatic tert-butyl carbamates but is less applicable to aliphatic systems like the target compound .
Biological Activity
Tert-butyl N-(4,5-dihydroxypentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
- CAS Number : 1822559-93-2
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.3 g/mol
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable hydroxypentyl derivative under controlled conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction may require a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid biosynthesis.
- Receptor Modulation : It can interact with receptors, altering their activity and influencing cellular signaling pathways.
Potential Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of various bacterial strains.
Case Studies and Experimental Data
- Neuroprotection Against Amyloid Beta
-
Antioxidant Activity Assessment
- In vitro assays revealed that the compound exhibited moderate antioxidant activity with an IC50 value indicating effective scavenging of reactive oxygen species (ROS). This property could be beneficial in conditions characterized by oxidative stress .
- Antimicrobial Efficacy
Comparative Analysis with Similar Compounds
| Compound Name | CAS No. | Molecular Weight | Key Activity |
|---|---|---|---|
| This compound | 1822559-93-2 | 228.3 g/mol | Antioxidant, Neuroprotective |
| Tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | 1374657-24-5 | 228.3 g/mol | Enzyme Inhibition |
| Tert-butyl (2-piperidin-3-ylethyl)carbamate | 1374657-25-6 | 230.3 g/mol | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
